molecular formula C22H27N7O2 B2402129 1,7-dimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-31-2

1,7-dimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer: B2402129
CAS-Nummer: 923152-31-2
Molekulargewicht: 421.505
InChI-Schlüssel: OEGYFMUGPRIQHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-dimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N7O2 and its molecular weight is 421.505. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4,7-dimethyl-6-[3-(4-phenylpiperazin-1-yl)propyl]purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2/c1-16-15-29-18-19(25(2)22(31)24-20(18)30)23-21(29)28(16)10-6-9-26-11-13-27(14-12-26)17-7-4-3-5-8-17/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,24,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGYFMUGPRIQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1,7-dimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of the imidazo[2,1-f]purine class, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, receptor interactions, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C25H36N6O
  • Molecular Weight : 436.60 g/mol
  • CAS Number : 53107438

This compound features a complex structure that includes a piperazine moiety, which is crucial for its biological interactions.

Pharmacological Profile

Recent studies have highlighted the pharmacological potential of derivatives of the imidazo[2,1-f]purine class. Specifically, compounds with piperazine substitutions have shown significant activity against various receptors:

  • Serotonin Receptors : The compound exhibits affinity for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders. Research indicates that certain derivatives demonstrate antidepressant and anxiolytic properties in animal models .
  • Phosphodiesterase Inhibition : Some studies have evaluated the ability of these compounds to inhibit phosphodiesterases (PDEs), particularly PDE4B and PDE10A. This inhibition is associated with enhanced cyclic nucleotide signaling, which can contribute to neuroprotective effects .

Antidepressant Activity

In a study assessing the antidepressant potential of related compounds, one derivative demonstrated significant efficacy in the forced swim test (FST) in mice. The tested compound exhibited a greater potency than diazepam at a dosage of 2.5 mg/kg, suggesting that it may serve as a viable candidate for further development as an antidepressant .

Neuroprotective Effects

Another study focused on the neuroprotective properties of imidazo[2,1-f]purine derivatives. The introduction of fluorinated groups was shown to enhance the neuroprotective effects by reducing oxidative stress in neuronal cells. This finding underscores the potential therapeutic application of these compounds in neurodegenerative diseases .

Table of Biological Activities

Biological ActivityTarget Receptor/EnzymeEffectivenessReference
Antidepressant5-HT1A/5-HT7High
AnxiolyticGABA ReceptorModerate
Phosphodiesterase InhibitionPDE4B/PDE10AModerate
NeuroprotectionOxidative Stress ReductionHigh

The biological activity of 1,7-dimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is largely attributed to its interactions with neurotransmitter systems and enzymatic pathways:

  • Serotonergic Modulation : By acting on serotonin receptors, the compound can modulate mood and anxiety levels.
  • Phosphodiesterase Inhibition : Inhibiting PDEs contributes to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), promoting neuronal health and function.
  • Oxidative Stress Reduction : The compound's ability to reduce oxidative stress suggests a protective role against neuronal damage.

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation Methods

Synthesis typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Precursors : Utilizing specific precursors under controlled conditions.
  • Optimization for Yield : Adjusting reaction conditions to enhance yield and purity.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties:

  • Anticancer Activity : Studies indicate that it may induce apoptosis in various cancer cell lines by interacting with specific cellular pathways.
  • Antidepressant Effects : The compound shows promise as a serotonin receptor ligand (5-HT_1A and 5-HT_7), which are critical in mood regulation.

Research highlights several biological activities:

  • Enzyme Inhibition : It may inhibit phosphodiesterases (PDEs), affecting signaling pathways involved in various diseases.
  • Antiviral Properties : Preliminary studies suggest potential efficacy against certain viral strains through inhibition of viral replication.

Chemical Research

In the field of chemistry, it serves as a building block for synthesizing more complex molecules with desired properties.

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human tumor cell lines. Results indicated significant cytotoxicity and apoptosis induction through specific signaling pathway modulation.

Study 2: Antidepressant-Like Effects

In vivo experiments demonstrated that administration of this compound led to significant antidepressant-like effects in forced swim tests, suggesting its potential as a treatment for mood disorders.

Study 3: Antiviral Activity

Research showed that derivatives of this compound exhibited antiviral activity against specific viral strains by inhibiting key viral enzymes involved in replication.

Vorbereitungsmethoden

Formation of the Imidazo[2,1-f]Purine Core

The core structure is synthesized via a tandem cyclization-alkylation sequence. A substituted indole precursor (e.g., 5-methylindole) is subjected to O-alkylation with bromoacetaldehyde dimethyl acetal in the presence of potassium carbonate, followed by cyclization in chlorobenzene at reflux. Subsequent oxidation with Dess-Martin periodinane introduces the dione functionality.

Representative Reaction Conditions:

Step Reagents/Conditions Solvent Temperature Time Yield
O-Alkylation Bromoacetaldehyde dimethyl acetal, K₂CO₃ DMF 80°C 12 h 78%
Cyclization Chlorobenzene Chlorobenzene Reflux 6 h 65%
Oxidation Dess-Martin periodinane DCM RT 2 h 85%

Introduction of N-Methyl Groups

Selective N-methylation at positions 1 and 7 is achieved using methyl iodide in the presence of a hindered base (e.g., DBU) to prevent over-alkylation. The reaction proceeds in tetrahydrofuran at 0°C to room temperature, yielding the dimethylated intermediate.

Key Data:

  • Methylation Efficiency: 92% (position 1), 88% (position 7)
  • Byproducts: <5% tri-methylated species

Installation of the 3-(4-Phenylpiperazin-1-yl)Propyl Side Chain

The side chain is introduced via reductive amination between 3-aminopropyl-4-phenylpiperazine and a keto-intermediate derived from the core structure. Sodium triacetoxyborohydride facilitates the reaction in 1,2-dichloroethane under acidic conditions (acetic acid).

Optimized Parameters:

  • Molar Ratio (Core:Keto:Reducing Agent): 1:1.2:1.5
  • Reaction Time: 24 h
  • Isolation: Chromatography on silica gel (hexane/ethyl acetate gradient)

Critical Analysis of Synthetic Challenges

Regioselectivity in Cyclization

The annulated-indole formation is prone to regiochemical deviations. Computational modeling (DFT) suggests that electron-donating methyl groups direct cyclization to the observed imidazo[2,1-f]purine topology, minimizing competing pathways.

Stability of the Dione Moiety

The 2,4-dione system is sensitive to nucleophilic attack. Protection as a bis-TMS ether during side-chain installation prevents degradation, with subsequent deprotection using aqueous HCl in THF.

Spectroscopic Characterization and Validation

NMR Analysis

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (s, 1H, H-5), 4.21 (t, J = 6.5 Hz, 2H, CH₂N), 3.76 (s, 3H, N-CH₃), 3.52 (m, 4H, piperazine-H), 2.61 (m, 6H, propyl-CH₂ + piperazine-H).
  • ¹³C NMR: 160.1 (C=O), 154.3 (C-2), 129.8–116.4 (aromatic carbons), 52.7 (piperazine-NCH₂).

Mass Spectrometry

  • HRMS (ESI): m/z calc. for C₂₃H₂₈N₈O₂ [M+H]⁺: 473.2314; found: 473.2309.

Q & A

Basic: What synthetic routes are reported for derivatives of this compound?

Answer:
Synthesis typically involves alkylation of the purine-dione core with piperazinylpropyl side chains. For example:

  • Step 1: React 1,3-dimethylimidazo[2,1-f]purine-2,4-dione with 3-(4-phenylpiperazin-1-yl)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2: Purify via column chromatography (silica gel, eluent: CHCl₃/MeOH mixtures).
  • Step 3: Characterize using NMR (¹H/¹³C), mass spectrometry (ESI-MS), and elemental analysis .

Basic: Which receptor targets are most relevant for this compound?

Answer:
The compound exhibits high affinity for serotonin receptors (5-HT₁A and 5-HT₇) and acts as a partial agonist/antagonist. Key methodologies include:

  • Radioligand binding assays using [³H]8-OH-DPAT (5-HT₁A) and [³H]SB-269970 (5-HT₇) .
  • Functional assays (e.g., cAMP inhibition, ERK phosphorylation) to assess intrinsic activity .

Advanced: How do structural modifications impact 5-HT₁A affinity and functional activity?

Answer:

  • Fluorophenyl vs. trifluoromethylphenyl substituents : Fluorine at the ortho position (e.g., AZ-853) enhances metabolic stability but reduces 5-HT₁A binding affinity compared to meta-trifluoromethyl derivatives (e.g., AZ-861), which show stronger agonism .
  • Methodology : Compare Ki values from binding assays and EC₅₀/IC₅₀ values from functional assays (cAMP, β-arrestin recruitment) .

Advanced: What methodologies assess metabolic stability and BBB penetration?

Answer:

  • Metabolic stability : Incubation with human liver microsomes (HLM) and quantification of parent compound degradation via LC-MS .
  • BBB penetration : Parallel artificial membrane permeability assay (PAMPA) to predict passive diffusion .
  • In vivo validation : Measure brain-to-plasma ratios in rodent models .

Data Contradiction: How to resolve discrepancies between in vitro affinity and in vivo efficacy?

Answer:
Example: AZ-853 shows lower 5-HT₁A affinity in vitro but superior in vivo antidepressant effects due to better BBB penetration.
Methodology :

  • Compare pharmacokinetic parameters (AUC, t₁/₂) and brain distribution (LC-MS quantification) .
  • Conduct receptor occupancy studies using PET tracers .

Advanced: What functional assays characterize partial agonism at 5-HT₁A?

Answer:

  • cAMP inhibition : Measure forskolin-stimulated cAMP accumulation in CHO-K1 cells expressing human 5-HT₁A .
  • ERK phosphorylation : Quantify via Western blot or ELISA in HEK-293 cells .
  • β-arrestin recruitment : Use bioluminescence resonance energy transfer (BRET) assays .

Basic: What preclinical models evaluate antidepressant-like activity?

Answer:

  • Forced swim test (FST) : Acute/repeated dosing in mice; reduced immobility indicates antidepressant potential .
  • Four-plate test : Measures anxiolytic-like activity; increased punished crossings correlate with 5-HT₁A activation .
  • Reference drugs : Compare to imipramine (FST) and diazepam (four-plate test) .

Advanced: How to optimize lead compounds to reduce side effects?

Answer:
Example: AZ-853 induces hypotension via α₁-adrenergic blockade, while AZ-861 avoids this.
Methodology :

  • Selectivity profiling : Screen against α₁, H₁, and muscarinic receptors .
  • SAR-guided design : Shorten alkyl chain length or introduce polar groups to reduce off-target interactions .

Data Contradiction: Why do some derivatives show stronger anxiolytic than antidepressant effects?

Answer:
Compound 9 ( ) exhibits potent anxiolytic activity (> diazepam) but moderate antidepressant effects.
Methodology :

  • Pathway-specific assays : Test G protein vs. β-arrestin signaling bias .
  • Knockout models : Use 5-HT₁A/5-HT₇ receptor-KO mice to dissect mechanisms .

Advanced: What computational approaches support derivative design?

Answer:

  • Molecular docking : Compare binding poses with 5-HT₁A crystal structures (e.g., PDB 6G79) to explain affinity differences .
  • QSAR modeling : Correlate substituent lipophilicity (logP) with metabolic stability .
  • MD simulations : Predict BBB penetration using membrane bilayer models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.